3-Ethyl-2,2-bis(methylsulfanyl)oct-4-enenitrile
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Overview
Description
3-Ethyl-2,2-bis(methylsulfanyl)oct-4-enenitrile is an organic compound characterized by its unique structure, which includes an ethyl group, two methylsulfanyl groups, and a nitrile group attached to an octene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2,2-bis(methylsulfanyl)oct-4-enenitrile typically involves multi-step organic reactions. One common method includes the alkylation of a suitable precursor with ethyl bromide, followed by the introduction of methylsulfanyl groups through nucleophilic substitution reactions. The nitrile group can be introduced via a dehydration reaction of an amide or through the use of cyanide reagents under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure. Catalysts and solvents are chosen to optimize yield and purity, and the process may be scaled up using batch or continuous processing techniques.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2,2-bis(methylsulfanyl)oct-4-enenitrile can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Alkyl halides, nucleophiles like thiols or amines.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Ethyl-2,2-bis(methylsulfanyl)oct-4-enenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethyl-2,2-bis(methylsulfanyl)oct-4-enenitrile depends on its specific application. In chemical reactions, the compound’s functional groups (ethyl, methylsulfanyl, and nitrile) interact with reagents to form new products. The molecular targets and pathways involved vary based on the reaction conditions and the desired outcome.
Comparison with Similar Compounds
Similar Compounds
- 3-Ethyl-2,2-bis(methylsulfanyl)hex-4-enenitrile
- 3-Ethyl-2,2-bis(methylsulfanyl)dec-4-enenitrile
- 3-Ethyl-2,2-bis(methylsulfanyl)but-4-enenitrile
Uniqueness
3-Ethyl-2,2-bis(methylsulfanyl)oct-4-enenitrile is unique due to its specific combination of functional groups and carbon chain length, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific synthetic applications and research purposes.
Properties
CAS No. |
61223-66-3 |
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Molecular Formula |
C12H21NS2 |
Molecular Weight |
243.4 g/mol |
IUPAC Name |
3-ethyl-2,2-bis(methylsulfanyl)oct-4-enenitrile |
InChI |
InChI=1S/C12H21NS2/c1-5-7-8-9-11(6-2)12(10-13,14-3)15-4/h8-9,11H,5-7H2,1-4H3 |
InChI Key |
RRNLIVMBEYHBHN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CC(CC)C(C#N)(SC)SC |
Origin of Product |
United States |
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